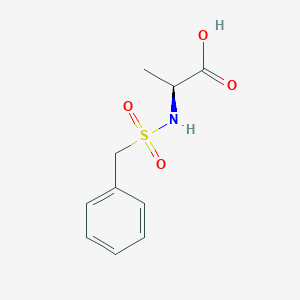

(2S)-2-((Benzylsulfonyl)amino)propanoic acid

Overview

Description

Amino acids are organic compounds that combine to form proteins. They are essential to life and have a variety of roles in metabolism. One of their key tasks is to provide the body with the essential building blocks used for the biosynthesis of proteins .

Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by decarboxylation. The alpha-halo acid can be synthesized by a Hell-Volhard-Zelinsky reaction .Molecular Structure Analysis

The molecular structure of an amino acid is typically composed of a central carbon atom (the alpha carbon), a hydrogen atom, an amino group, a carboxylic acid group, and a variable side chain .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which is the reaction that forms the backbone of proteins. They can also undergo reactions with other functional groups, such as the reactions of the amino group with aldehydes and ketones .Physical And Chemical Properties Analysis

Amino acids have both a carboxylic acid group and an amino group, which give them both acidic and basic properties. They can exist as zwitterions, and they have characteristic isoelectric points. They are soluble in water and have varying degrees of solubility in organic solvents .Scientific Research Applications

Asymmetric Synthesis Applications : The compound has been used in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, highlighting its utility in producing optically active amino acids (Monclus, Masson, & Luxen, 1995).

Amino Acid Sulfones Synthesis : It has been involved in the synthesis of S-Benzyl-DL-α-methylcysteine sulfone, a sulfur derivative used in pharmaceutical applications (Griffith, 1987).

Antifungal Peptide Research : Computational peptidology assisted by conceptual density functional theory utilized this compound in the study of new antifungal tripeptides, indicating its importance in drug discovery and design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Penicillamine Derivatives : It has been used in the synthesis of isotopically labeled Penicillamine, which is significant in medicinal chemistry and drug development (Nanjappan, Ramalingam, Mosberg, & Woodard, 1993).

Antimicrobial Applications : The compound has been a starting material in synthesizing new compounds with antimicrobial activities, demonstrating its potential in developing new antibiotics (Pund et al., 2020).

Polymeric Material Modification : It has been used to modify polyvinyl alcohol/acrylic acid hydrogels for increased thermal stability and biological activity, suggesting its role in material science and biomedical applications (Aly & El-Mohdy, 2015).

PPARgamma Agonist Research : This compound has been identified as a part of the structure of potent antihyperglycemic and antihyperlipidemic agents, underlining its significance in diabetes and lipid disorder treatments (Henke et al., 1998).

Synthesis of Heparin Saccharides : It has been utilized in the synthesis of derivatives of D-glucosamine as starting materials for disaccharides, which is important in the field of carbohydrate chemistry (Wyss & Kiss, 1975).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-(benzylsulfonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIBABWRWDOXIT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450159 | |

| Record name | (2S)-2-((Benzylsulfonyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-((Benzylsulfonyl)amino)propanoic acid | |

CAS RN |

99076-56-9 | |

| Record name | (2S)-2-((Benzylsulfonyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

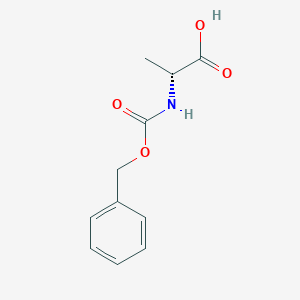

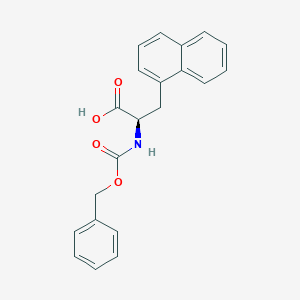

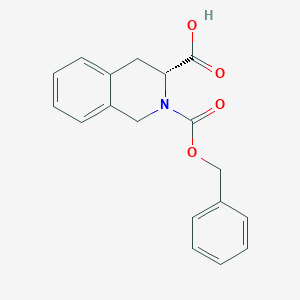

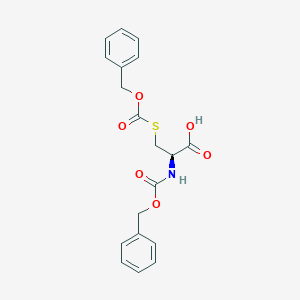

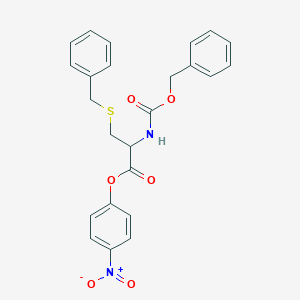

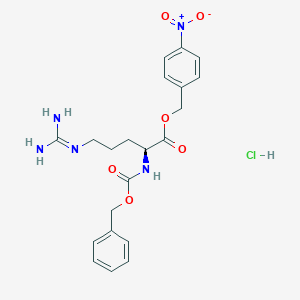

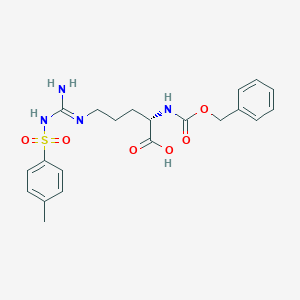

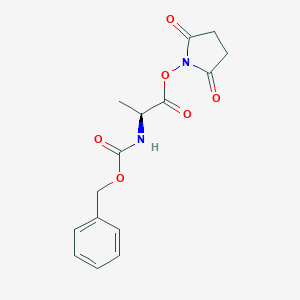

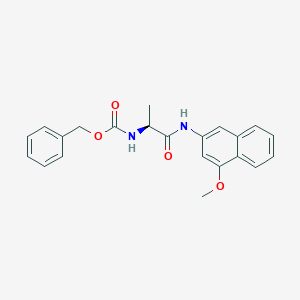

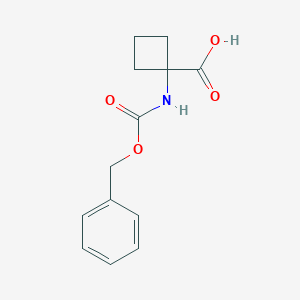

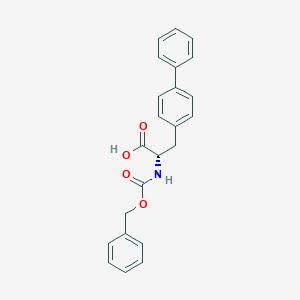

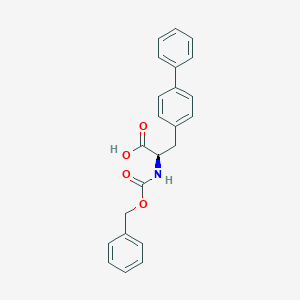

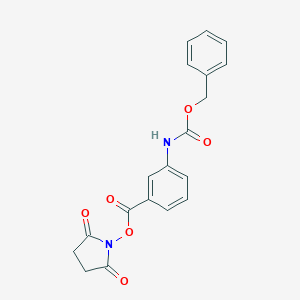

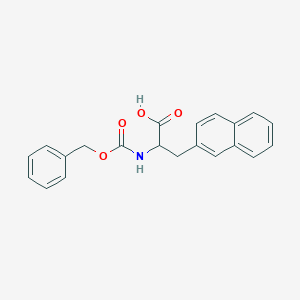

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.